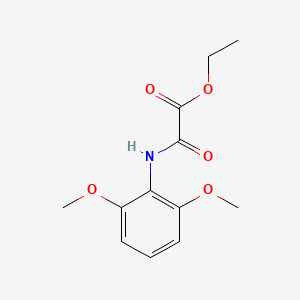

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate

Description

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate (CAS 17894-49-4) is an oxoacetate derivative with a molecular formula of C₁₂H₁₅NO₅ and a molecular weight of 253.25 g/mol . It is characterized by a 2,6-dimethoxyphenyl substituent attached to an oxoacetate backbone. The compound is classified under UN# 3077 (Class 9 hazardous material) and carries hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes organ damage with prolonged exposure), and H410 (toxic to aquatic life) . Its primary applications include use as a pharmaceutical intermediate and in organic synthesis, particularly in the development of bioactive molecules .

Properties

IUPAC Name |

ethyl 2-(2,6-dimethoxyanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-10-8(16-2)6-5-7-9(10)17-3/h5-7H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJYUFOVLPVHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC=C1OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules that have demonstrated various therapeutic effects, including antimicrobial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H17NO5, with a molecular weight of 273.28 g/mol. Its structure features an ethyl ester linked to a dimethoxyphenyl group through an amino linkage, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO5 |

| Molecular Weight | 273.28 g/mol |

| CAS Number | 17894-49-4 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activity and receptor signaling pathways.

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by antagonizing anti-apoptotic proteins such as Bcl-2. This mechanism involves the release of calcium ions from the endoplasmic reticulum, leading to cell death pathways being activated .

- Antimicrobial Properties : this compound has been investigated for its potential antimicrobial effects against various pathogens. Its structural components may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dimethoxyphenyl ring have shown varying effects on potency and stability.

| Modification | Effect on Activity |

|---|---|

| Removal of one methoxy group | Retained potency |

| Substitution with pyridinyl | Lost potency |

| Introduction of hydrophilic groups | Improved solubility but reduced activity |

Research has demonstrated that smaller substitutions at the para position enhance activity while larger groups can diminish it. The balance between lipophilicity and hydrophilicity is critical for maintaining effective interaction with biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Cell Lines : In vitro studies showed that derivatives similar to this compound exhibit significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines. These compounds effectively bypass resistance mechanisms associated with traditional chemotherapeutics .

- Antimicrobial Testing : A series of tests demonstrated that compounds related to this structure possess broad-spectrum antimicrobial activity. The efficacy was measured using minimum inhibitory concentration (MIC) assays against various bacterial strains .

- Tyrosinase Inhibition : Some analogs have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The IC50 values indicated that certain modifications enhance inhibitory potency significantly compared to standard inhibitors like kojic acid .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions. The compound can participate in multiple bond-forming reactions, which are essential for developing new materials and bioactive compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections. The mechanism behind this activity may involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

This compound has been explored for its anticancer properties. Preliminary studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. This effect is attributed to its ability to modulate oxidative stress and influence cell cycle regulators . In vitro experiments have indicated a reduction in cell viability among cancer cells treated with this compound, highlighting its potential as a candidate for cancer therapy .

Mechanistic Insights

The compound's biological activities are closely related to its structural features. The presence of methoxy groups enhances its lipophilicity, which is crucial for binding to biological targets such as enzymes and receptors. These interactions can lead to inhibition or modulation of specific biochemical pathways involved in disease processes .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant inhibition against various pathogens, comparable to standard antibiotics. This finding supports its potential application in developing new antimicrobial agents.

Anticancer Activity

In vitro studies revealed that the compound could significantly reduce the viability of several cancer cell lines by inducing apoptosis. For instance, research involving Jurkat cells (a model for T-cell leukemia) indicated that treatment with this compound sensitized these cells to conventional chemotherapy agents like cisplatin .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecule synthesis | Facilitates various bond-forming reactions |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Comparable efficacy to standard antibiotics |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Reduces cell viability; enhances sensitivity to chemotherapy |

Comparison with Similar Compounds

Structural analogs of ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate differ in substitution patterns on the phenyl ring, alkoxy groups, or the ester moiety. Below is a detailed comparison with key analogs:

Substitution Position and Electronic Effects

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)

- Molecular Formula: C₁₁H₁₃NO₄

- Key Differences: The 4-methoxy substitution eliminates steric hindrance compared to the 2,6-dimethoxy analog.

- Applications: Used as a pharmaceutical intermediate with >99% purity and non-hazardous transport classification .

Ethyl 2-((4-ethoxyphenyl)amino)-2-oxoacetate (CAS 52649-02-2)

- Molecular Formula: C₁₂H₁₅NO₄

- Key Differences : The ethoxy group increases lipophilicity compared to methoxy, which may improve membrane permeability in drug candidates .

Ethyl (2-methoxyphenyl)aminoacetate (CAS 7267-26-7)

- Molecular Formula: C₁₁H₁₃NO₄

Halogenated Analogs

Ethyl 2-((4-bromophenyl)amino)-2-oxoacetate (CAS 24451-15-8)

- Molecular Formula: C₁₀H₁₀BrNO₃

Alkyl-Substituted Analogs

(2,6-Dimethylphenyl)aminoacetic Acid (CAS 2903-48-2)

- Molecular Formula: C₁₀H₁₁NO₃

- Key Differences : Methyl groups at the 2,6-positions are less electron-donating than methoxy groups, reducing solubility in polar solvents. This analog is used as a building block for agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate, and how do reaction conditions influence yield?

- Methodological Answer: Common synthetic routes involve condensation of 2,6-dimethoxyaniline with ethyl oxalyl chloride or oxalate derivatives. Reaction parameters such as temperature (e.g., 0–25°C for controlled exothermic reactions), solvent choice (e.g., dichloromethane or ethanol for solubility optimization), and reaction time (typically 2–6 hours) significantly impact yield and purity. For example, maintaining an inert atmosphere reduces side reactions . Purification via column chromatography or recrystallization improves final product quality .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer:

- 1H/13C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl signals (δ ~165–175 ppm).

- IR Spectroscopy : Confirms key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (m/z 253.25) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer: Use personal protective equipment (PPE) due to hazards (H302: harmful if swallowed; H319: causes eye irritation). Store at -20°C in airtight containers to prevent degradation. Avoid exposure to strong acids/bases to minimize reactive byproducts .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s pharmacokinetic properties?

- Methodological Answer: Comparative studies of analogs (e.g., chloro, fluoro, or methyl substitutions) reveal that electron-withdrawing groups (e.g., fluorine) enhance lipophilicity and binding affinity to biological targets. For instance, fluorinated analogs exhibit improved blood-brain barrier penetration, while methoxy groups modulate metabolic stability .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. Validate purity via HPLC (>98%) and replicate studies using standardized protocols. Cross-reference structural analogs (e.g., bromo- or cyclohexyl derivatives) to isolate substituent-specific effects .

Q. What catalytic systems enhance reactivity in nucleophilic substitution or coupling reactions involving this compound?

- Methodological Answer: Lewis acids (e.g., CuI) or organocatalysts (e.g., Et3N) improve reaction efficiency in cross-coupling or amidation reactions. For example, copper-catalyzed Ullmann-type couplings with aryl halides achieve yields >80% under optimized conditions (90°C, inert atmosphere) .

Q. What in silico methods predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., methoxy positioning) with activity against targets like CB2 receptors or bacterial enzymes. Validate predictions with kinetic assays (e.g., surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.